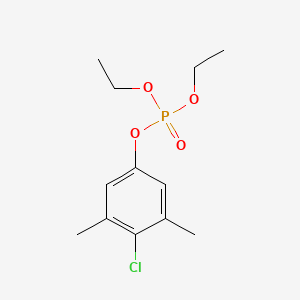
4-Chloro-3,5-dimethylphenyl diethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3,5-dimethylphenyl diethyl phosphate is an organophosphorus compound characterized by the presence of a phosphate group attached to a chlorinated dimethylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenyl diethyl phosphate typically involves the reaction of 4-chloro-3,5-dimethylphenol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-3,5-dimethylphenyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phosphonates.
Reduction: Reduction reactions can lead to the formation of phosphites.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alcohols and amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphates and phosphonates.
Reduction: Phosphites.
Substitution: Various esters depending on the nucleophile used.
科学研究应用
4-Chloro-3,5-dimethylphenyl diethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphate esters.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of flame retardants and plasticizers.
作用机制
The mechanism of action of 4-Chloro-3,5-dimethylphenyl diethyl phosphate involves its interaction with biological molecules, particularly enzymes. The phosphate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is crucial in understanding its potential use as an enzyme inhibitor in biological research.
相似化合物的比较
Similar Compounds
4-Chloro-3,5-dimethylphenol: A precursor in the synthesis of 4-Chloro-3,5-dimethylphenyl diethyl phosphate.
Diethyl phosphorochloridate: Another precursor used in the synthesis.
4-Chloro-3,5-dimethylphenyl phosphate: A related compound with similar properties.
Uniqueness
This compound is unique due to its specific combination of a chlorinated dimethylphenyl ring and a diethyl phosphate group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
CAS 编号 |
91801-58-0 |
|---|---|
分子式 |
C12H18ClO4P |
分子量 |
292.69 g/mol |
IUPAC 名称 |
(4-chloro-3,5-dimethylphenyl) diethyl phosphate |
InChI |
InChI=1S/C12H18ClO4P/c1-5-15-18(14,16-6-2)17-11-7-9(3)12(13)10(4)8-11/h7-8H,5-6H2,1-4H3 |
InChI 键 |
ULUIEXJNXPINDR-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(OCC)OC1=CC(=C(C(=C1)C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


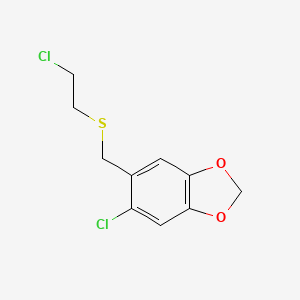
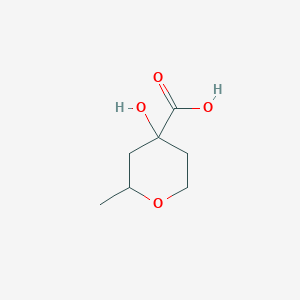
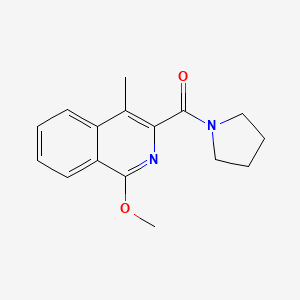
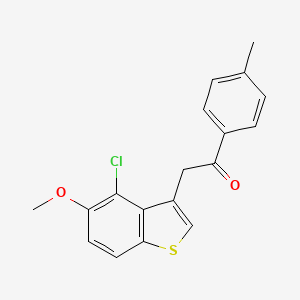
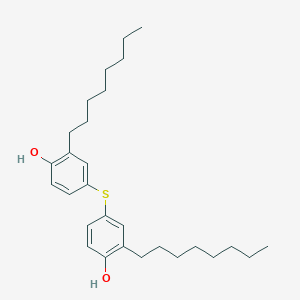


![4-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethoxy}-N-(prop-2-en-1-yl)benzamide](/img/structure/B14372766.png)


![5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione](/img/structure/B14372785.png)
![Spiro[3.4]octane-2-carbonyl chloride](/img/structure/B14372790.png)
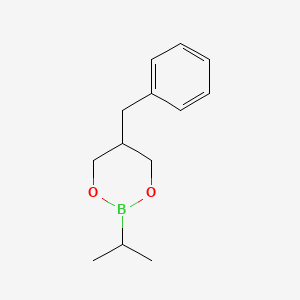
![1,1'-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14372801.png)
